molecular formula C21H22N4OS2 B2949565 1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-67-9

1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No. B2949565
CAS RN: 864917-67-9
M. Wt: 410.55
InChI Key: NXNRWBBZFJIUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thioether derivative of 1-phenylpiperazine and 1,2,4-thiadiazole, which are known for their pharmacological properties.

Scientific Research Applications

Synthesis and Biological Activity

A novel series of compounds based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, including derivatives similar to the compound , have been identified as potent CCR1 antagonists, showcasing promising pharmacokinetic and toxicological profiles in preclinical species. This discovery points towards potential therapeutic applications in diseases where CCR1 plays a pivotal role (Pennell et al., 2013).

Anticonvulsant and Antimicrobial Potential

Further research has synthesized novel N1‐[5‐(4‐substituted phenyl)‐1,3,4‐thiadiazol‐2‐yl] derivatives for their anticonvulsant activity, establishing a pharmacophore model with four binding sites essential for this activity. These studies highlight the potential of such derivatives in the development of new anticonvulsant medications (Rajak et al., 2009).

Antituberculosis and Cytotoxicity Studies

3-Heteroarylthioquinoline derivatives, including those related to the specified compound, have shown significant in vitro activity against Mycobacterium tuberculosis, with certain compounds demonstrating no toxic effects against NIH 3T3 mouse fibroblast cell lines. These findings suggest potential applications in tuberculosis treatment with minimized side effects (Chitra et al., 2011).

Anticancer Activities

A novel series of 2,5‐Disubstituted 1,3,4‐Thiadiazoles, structurally related to the compound , has been synthesized and evaluated for their anticancer activities, particularly against breast cancer cells. These studies underline the potential of such compounds in developing new anticancer therapies (Mahmoud et al., 2021).

properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-16-6-5-7-17(14-16)20-22-21(28-23-20)27-15-19(26)25-12-10-24(11-13-25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNRWBBZFJIUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenylpiperazin-1-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.